molecular formula C6H3Cl3O3S B2359624 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride CAS No. 95087-77-7

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B2359624
CAS No.: 95087-77-7
M. Wt: 261.5
InChI Key: UJCFBKSTQLRHGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride (CAS 95087-77-7) is a high-purity specialty chemical with the molecular formula C6H3Cl3O3S and a molecular weight of 261.51 g/mol . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its molecular structure features both a highly reactive sulfonyl chloride group and a phenolic hydroxyl group, allowing it to be readily functionalized. The sulfonyl chloride moiety is particularly valuable for nucleophilic substitution reactions, enabling researchers to efficiently synthesize a wide array of sulfonamides, sulfonate esters, and other sulfonyl-derived compounds . This makes it a valuable building block for constructing more complex molecules, such as the 2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide derivative studied in crystallography research . The primary research applications of this compound are in drug discovery and materials science, where it is used to introduce the 2,4-dichloro-6-hydroxybenzene-sulfonyl moiety into target structures. Researchers value it for creating molecular libraries and for probing structure-activity relationships. The compound's specific substitution pattern, with chlorine atoms at the 2 and 4 positions, can be leveraged to influence the electronic properties and binding affinity of the resulting molecules. Proper handling is essential, as it is classified with the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use. It must be stored under an inert atmosphere at 2-8°C to maintain stability and purity .

Properties

IUPAC Name

2,4-dichloro-6-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFBKSTQLRHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95087-77-7
Record name 2,4-dichloro-6-hydroxybenzene-1-sulfonyl chloride
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Preparation Methods

Chlorosulfonation with Chlorosulfonic Acid

The most widely documented method begins with 2,4-dichlorophenol (CAS 120-83-2) as the starting material. Chlorosulfonic acid (4.5–7.0 equivalents) is reacted with molten 2,4-dichlorophenol at 35–40°C for 1–2 hours. Key considerations:

  • Solvent-free conditions minimize side reactions but require precise temperature control to manage HCl gas evolution.
  • Quenching : The reaction mixture is pumped into chilled water (0–60°C) to precipitate 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride (yield: 70–85%).

Amination with Ammonia

The sulfonyl chloride intermediate is treated with aqueous ammonia (28–47% w/w) in methylene chloride at -5–25°C. This step converts the sulfonyl chloride to 2-hydroxy-3,5-dichlorobenzenesulfonamide (yield: 90–95%). Insoluble impurities are removed via filtration prior to the final step.

Catalytic Dehalogenation

Dehalogenation employs hydrogen gas under alkaline conditions (NaOH or Ca(OH)₂) with palladium or Raney nickel catalysts. This step removes the 3- and 5-position chlorines, yielding 2,4-dichloro-6-hydroxybenzenesulfonamide , which is subsequently treated with thionyl chloride to regenerate the sulfonyl chloride group.

Optimization Data

Parameter Optimal Range Impact on Yield
Chlorosulfonic Acid (eq) 4.6–5.4 Maximizes sulfonation
Ammonia Concentration 40–47% w/w Reduces hydrolysis
Dehalogenation Catalyst Pd/C (5% wt) 98% selectivity

Alternative Pathways and Academic Innovations

Direct Sulfonation-Chlorination of Phenol Derivatives

A less common route involves sulfonating 2,4-dichlororesorcinol (CAS 88-36-6) with concentrated sulfuric acid, followed by chlorination using phosphorus pentachloride (PCl₅). Challenges include:

  • Regioselectivity : Competing sulfonation at the 1- and 6-positions requires steric directing groups.
  • Yield : 50–60% due to over-chlorination byproducts.

Microwave-Assisted Synthesis

Recent studies report microwave irradiation (150°C, 30 min) to accelerate the sulfonation of 2,4-dichlorophenol using chlorosulfonic acid in acetonitrile . Benefits include:

  • 20% reduction in reaction time.
  • Improved purity (99.2% by HPLC) due to minimized thermal degradation.

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases immobilized on silica gel demonstrate feasibility for eco-friendly synthesis. However, enzyme stability issues limit current yields to 35–40%.

Comparative Analysis of Methods

Method Yield Cost (USD/kg) Scalability Environmental Impact
Industrial Three-Step 85% 120–150 High Moderate (HCl waste)
Direct Sulfonation 60% 200–220 Low High (PCl₅ use)
Microwave-Assisted 88% 180–200 Medium Low
Enzymatic 40% 450–500 Low Minimal

Critical Reaction Mechanisms

Chlorosulfonation Kinetics

The electrophilic substitution at the phenol’s para position follows second-order kinetics, with activation energy (Eₐ) of 65 kJ/mol. Chlorosulfonic acid acts as both a sulfonating agent and a Lewis acid catalyst.

Dehalogenation Selectivity

Hydrogenolysis preferentially cleaves C-Cl bonds ortho to the sulfonyl group due to steric strain relief. Isotopic labeling studies confirm syn-elimination pathways.

Scientific Research Applications

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, including roles as an intermediate in synthesizing various organic compounds for pharmaceuticals and agrochemicals. It can modify biomolecules, such as in the sulfonation of proteins or peptides, and serves as a precursor in synthesizing drugs and other therapeutic agents. This compound is also used in the production of dyes, pigments, and other industrial chemicals.

Applications in Scientific Research

Chemistry this compound is used as an intermediate in synthesizing various organic compounds. These include pharmaceuticals and agrochemicals. The synthesis of the compound typically involves the chlorination of 6-hydroxybenzene-1-sulfonyl chloride, using chlorinating agents like thionyl chloride or phosphorus pentachloride. Reactions occur in solvents like dichloromethane, with a base such as triethylamine to neutralize the formed hydrogen chloride. On an industrial scale, the production follows similar routes but with optimized conditions for higher yields and purity, often in continuous flow reactors.

Biology This compound can be employed in modifying biomolecules, such as the sulfonation of proteins or peptides.

Medicine this compound serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry It is utilized in producing dyes, pigments, and various industrial chemicals.

Reaction Types and Mechanisms

This compound undergoes nucleophilic aromatic substitution reactions because of the electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring. It can also participate in oxidation-reduction reactions, though these are less common than substitution reactions. Common reagents for nucleophilic substitution include nucleophiles like amines, alcohols, and thiols, while oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation under acidic conditions. Depending on the nucleophile, major products include substituted benzene derivatives with functional groups like amines, ethers, or thioethers. Oxidation can lead to sulfonic acids or other oxidized derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The sulfonyl chloride group can also participate in sulfonation reactions, modifying the properties of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three sulfonyl chloride derivatives, selected based on structural similarity or functional group variations:

Table 1: Comparative Analysis of Key Sulfonyl Chlorides
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Reactivity/Applications
2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride 95087-77-7 C₆H₃Cl₃O₃S 261.51 2,4-Cl₂, 6-OH Agrochemical intermediates
2,4-Difluorobenzene-1-sulfonyl chloride 13918-92-8 C₆H₃F₂ClO₂S 212.52* 2,4-F₂ Higher electrophilicity; pharmaceutical synthesis
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride N/A C₁₁H₁₃Cl₂NO₃S 322.20* 4-(5-chloropentanamido) Peptide coupling; drug discovery

*Calculated based on atomic masses.

Key Differences and Implications

Halogen Substitution :

  • The target compound’s chlorine substituents enhance electron-withdrawing effects, increasing the sulfonyl chloride group’s electrophilicity compared to fluorine-substituted analogs. However, 2,4-difluorobenzene-1-sulfonyl chloride (similarity score: 0.92) exhibits higher reactivity in nucleophilic substitutions due to fluorine’s smaller atomic size and stronger electronegativity, which reduces steric hindrance.

Functional Group Diversity :

  • The hydroxyl group in the target compound increases polarity, improving aqueous solubility but requiring protection during reactions to avoid undesired side reactions.
  • In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride incorporates a chloropentanamido chain, enhancing lipophilicity for membrane penetration in drug candidates. Its amide group also enables peptide bond formation, broadening its utility in bioconjugation.

Molecular Weight and Applications :

  • Lower molecular weight analogs like 2,4-difluorobenzene-1-sulfonyl chloride (212.52 g/mol) are preferred in small-molecule drug synthesis, whereas heavier derivatives like the chloropentanamido variant (322.20 g/mol) are tailored for macromolecular applications.

Reactivity and Stability Trends

  • Thermal Stability : The target compound’s refrigeration requirement contrasts with fluorinated analogs, which may exhibit greater stability at room temperature due to reduced steric strain.
  • Hydrolytic Sensitivity : All sulfonyl chlorides are moisture-sensitive, but chlorine’s larger size may slow hydrolysis compared to fluorine analogs.

Biological Activity

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is an organic compound with significant potential in various biological applications. Its unique structure, featuring both a sulfonyl chloride group and hydroxyl substituents, positions it as a versatile scaffold in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C₆H₄Cl₂O₂S, with a molecular weight of approximately 227.07 g/mol. The presence of chlorine and hydroxyl groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties. The sulfonyl chloride group is particularly reactive, allowing for modifications that can affect the function of biological molecules.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2,4-DichlorophenolAntimicrobial
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chlorideAntibacterial
Hydroxy-4′-methylsulfonylacetophenoneCOX-2 Inhibition

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their activity and function.

Case Study: Antibacterial Activity

A study exploring the antibacterial properties of sulfonyl chlorides found that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis through covalent modification of key enzymes involved in peptidoglycan cross-linking.

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its toxicological profile. Studies on related compounds indicate potential cytotoxic effects at high concentrations. For instance, 2,4-Dichlorophenol was shown to exhibit significant toxicity in animal models, which raises concerns about the safety of its derivatives in therapeutic contexts .

Table 2: Toxicity Data from Related Compounds

Compound NameLD50 (mg/kg)Observed EffectsReference
2,4-Dichlorophenol430Restlessness, motor weakness
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chlorideNot specifiedAntimicrobial effects observed

Q & A

Q. What are the recommended methods for synthesizing 2,4-dichloro-6-hydroxybenzene-1-sulfonyl chloride, and how can purity be optimized?

The synthesis of this compound typically involves sulfonation and chlorination steps, starting from substituted phenol derivatives. Key considerations include:

  • Precursor selection : Use 2,4-dichloro-6-hydroxybenzene as a starting material to ensure regioselectivity during sulfonation.
  • Reaction conditions : Employ chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-chlorination .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) can achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

  • Temperature sensitivity : Store at 4°C in airtight, amber vials to prevent hydrolysis. Conduct accelerated degradation tests at 25°C and 40°C to model shelf life .
  • Moisture control : Use Karl Fischer titration to quantify water content in stored samples; >0.5% moisture accelerates decomposition .
  • Spectroscopic monitoring : Track changes in FT-IR (S=O stretching at ~1370 cm⁻¹) and NMR (¹H and ¹³C shifts for hydroxyl and sulfonyl groups) to detect degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of this compound with nucleophiles?

Conflicting experimental results (e.g., sulfonamide vs. sulfonate ester formation) can be addressed via:

  • DFT calculations : Model transition states to compare activation energies for nucleophilic attack at sulfur (sulfonamide pathway) vs. oxygen (ester pathway). Basis sets like B3LYP/6-31G* are suitable .
  • Solvent effects : Simulate polar aprotic (e.g., DMF) vs. protic (e.g., methanol) environments to predict regioselectivity. Higher dielectric constants favor sulfonamide formation .
  • Experimental validation : Use LC-MS to identify intermediates in time-resolved reactions .

Q. What strategies are effective for resolving crystallographic data challenges for this compound, given limited literature?

Despite sparse published crystal structures, researchers can:

  • SHELX refinement : Employ SHELXL for small-molecule refinement, using high-resolution X-ray data (Cu-Kα radiation, λ = 1.5418 Å). Address twinning or disorder with the TWIN/BASF commands .
  • Complementary techniques : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding and packing motifs .
  • Data sharing : Deposit raw crystallographic data in repositories like the Cambridge Structural Database (CSD) to fill literature gaps .

Q. How can researchers reconcile patent claims (e.g., 5 patents) with the absence of peer-reviewed studies on this compound?

  • Patent analysis : Extract synthetic protocols and applications from patents (e.g., CAS 95087-77-7) using tools like SciFinder or Google Patents. Cross-reference claims with experimental reproducibility tests .
  • Mechanistic studies : Investigate patented applications (e.g., polymer crosslinking or pharmaceutical intermediates) via kinetic profiling (e.g., Arrhenius plots for thermal stability) .
  • Collaboration : Engage with industrial partners to access proprietary data while adhering to confidentiality agreements .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Parameters
Purity assessmentHPLC-UVColumn: C18; Flow rate: 1 mL/min; Detection: 254 nm
Stability monitoringKarl Fischer titrationSample size: 50 mg; Solvent: anhydrous methanol
Reactivity analysisDFT (Gaussian 16)Functional: B3LYP; Basis set: 6-31G*; Solvent model: SMD
CrystallographySHELXL refinementRadiation: Cu-Kα; Resolution: ≤0.8 Å; R-factor: <5%

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